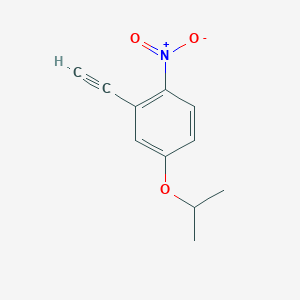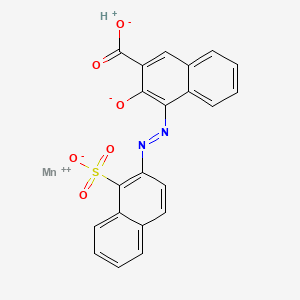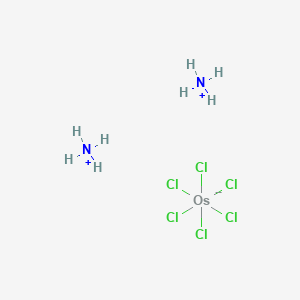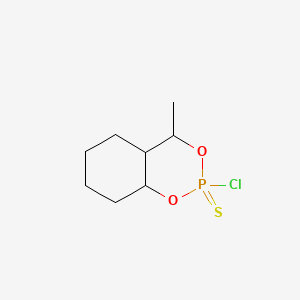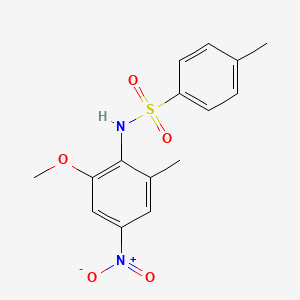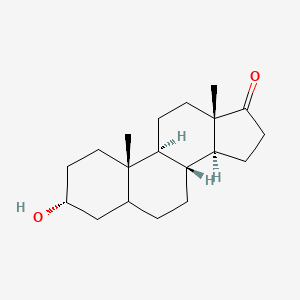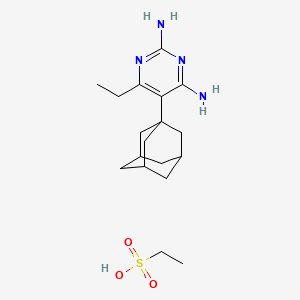![molecular formula C14H14FNS B13729198 N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to an amine group, with a fluorinated phenyl ring and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Thiophene Moiety: The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Amine Introduction: Finally, the amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and thiophene moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde, share some structural similarities.
Fluorinated Phenyl Compounds: Compounds like 4-fluorobenzylamine and 3-fluorophenylacetic acid have similar fluorinated phenyl rings.
Cyclopropane Amines: Compounds such as cyclopropylamine and N-cyclopropylmethylamine share the cyclopropane amine structure.
Uniqueness
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to the combination of its fluorinated phenyl ring, thiophene moiety, and cyclopropane amine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C14H14FNS |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
N-[(3-fluoro-4-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14FNS/c15-14-7-10(8-16-12-2-3-12)1-4-13(14)11-5-6-17-9-11/h1,4-7,9,12,16H,2-3,8H2 |
InChI 键 |
PBWURPPXMVMPOP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=CC(=C(C=C2)C3=CSC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


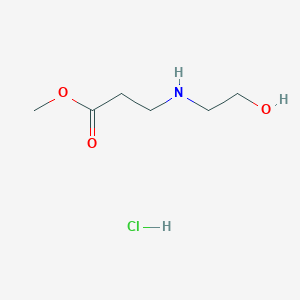
![(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13729124.png)
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
![1-[1-(3-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13729141.png)
